
N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine
Übersicht
Beschreibung
N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine is an organic compound that features a pyrimidine ring attached to a benzylamine structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the pyrimidine ring, a six-membered heterocyclic structure containing two nitrogen atoms, imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine typically involves the following steps:
Formation of the Benzylamine Intermediate: The initial step involves the synthesis of 4-(chloromethyl)pyrimidine from pyrimidine through chloromethylation.
N-Methylation: The benzylamine intermediate is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the N-methylated benzylamine with 4-(chloromethyl)pyrimidine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety, using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzylamine derivatives.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
- N-methyl-N-(4-pyrimidin-2-ylbenzyl)amine
- N-methyl-N-(4-pyrimidin-6-ylbenzyl)amine
- N-methyl-N-(4-pyrimidin-3-ylbenzyl)amine
Comparison: N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine is unique due to the specific positioning of the pyrimidine ring on the benzylamine structure. This positioning can influence the compound’s reactivity and interaction with molecular targets. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific applications.
Biologische Aktivität
N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and specific case studies demonstrating its efficacy against various biological targets.
This compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₃N₃
- Molecular Weight : 199.257 g/mol
- Structure : The compound features a pyrimidine ring, which is known for its role in various biological systems, including nucleic acid metabolism and enzyme inhibition.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its inhibitory effects on specific enzymes and receptor pathways. The following sections detail these activities.
1. Inhibition of Receptor Tyrosine Kinases
Recent studies have highlighted the compound's potential as an inhibitor of receptor tyrosine kinases (RTKs), which are crucial in cancer progression and cellular signaling. For instance, compounds structurally related to this compound have shown promising activity against kinases such as PDGFRα and PDGFRβ.
Compound | Target Kinase | Inhibition (%) | IC₅₀ (µM) |
---|---|---|---|
18 | PDGFRα | 67% | 10 |
20 | PDGFRβ | 77% | 8 |
These findings suggest that modifications to the pyrimidine structure can enhance potency against specific kinases, indicating a favorable SAR that can be exploited for drug design .
2. Anticancer Activity
This compound has been evaluated for its anticancer properties in various cell lines. Studies indicate that compounds with similar structural motifs exhibit significant cytotoxicity against hematological malignancies and solid tumors.
Case Study:
In vitro studies demonstrated that derivatives of this compound showed IC₅₀ values ranging from 3.6 µM to 40 µM across different cancer cell lines, including K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). Notably, certain analogs exhibited selective toxicity towards cancer cells while sparing normal cells, emphasizing their therapeutic potential .
The mechanism by which this compound exerts its biological effects appears to involve:
- Enzyme Inhibition : Compounds targeting kinases often disrupt downstream signaling pathways critical for cell proliferation and survival.
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
This dual mechanism contributes to their efficacy as potential anticancer agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine, and what critical parameters influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving condensation reactions. For example, analogous structures (e.g., pyrimidine derivatives) are synthesized through acylation of intermediates like 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine, followed by amination or benzylation . Key parameters include reaction temperature (optimized between 60–80°C), stoichiometric ratios of reagents (e.g., 1:1.2 for amine:acyl chloride), and purification via column chromatography using silica gel and dichloromethane/methanol gradients. Yield improvements often rely on inert atmospheres (N₂/Ar) to prevent oxidation.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the methyl and benzyl substituents. Key markers include:
- ¹H NMR : Singlets for N-methyl protons (~δ 2.8–3.2 ppm) and aromatic pyrimidine protons (~δ 8.3–8.7 ppm).
- ¹³C NMR : Pyrimidine carbons at ~δ 155–160 ppm and methyl carbons at ~δ 35–40 ppm .
Mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 240.1243 for C₁₃H₁₄N₄).
Q. How can researchers identify and quantify common synthetic impurities in this compound?
- Methodological Answer : Reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) coupled with UV detection (λ = 254 nm) is effective. Major impurities include unreacted benzyl precursors or N-demethylated byproducts. Quantitation requires calibration curves using spiked standards. For structural confirmation, LC-MS/MS in positive ion mode can isolate impurities with mass shifts (e.g., +16 Da for oxidation products) .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX-family programs address them?
- Methodological Answer : Challenges include disorder in the benzyl/pyrimidine moieties and weak diffraction due to flexible substituents. SHELXL (via Olex2 or WinGX) enables robust refinement using restraints for bond distances/angles and anisotropic displacement parameters. For example, intramolecular N–H⋯N hydrogen bonds (e.g., N4–H4⋯N5, ~2.98 Å) can be modeled using DFIX and DANG instructions. Twinning, if present, requires BASF parameter adjustment in SHELXL .
Q. How do structural modifications at the pyrimidine ring affect bioactivity, and what computational methods support SAR analysis?
- Methodological Answer : Substitutions at the pyrimidine 5-position (e.g., fluorine or methoxy groups) alter electron density and hydrogen-bonding capacity, impacting target binding. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict interactions with enzymes like carbonic anhydrase II. For instance, bulky substituents may sterically hinder binding pockets, while electron-withdrawing groups enhance affinity .
Q. What factors contribute to conflicting bioactivity data in literature, and how can researchers resolve these discrepancies?
- Methodological Answer : Discrepancies often arise from polymorphic variations (e.g., differences in hydrogen-bonding networks) or assay conditions (e.g., pH-dependent solubility). Researchers should:
- Characterize polymorphs via PXRD and DSC.
- Standardize bioassays using uniform solvent systems (e.g., DMSO stock solutions ≤0.1% v/v).
Cross-validate results with orthogonal assays (e.g., SPR vs. enzymatic inhibition) .
Q. What strategies optimize purification for maintaining stability in aqueous solutions?
- Methodological Answer : Lyophilization (freeze-drying) from tert-butanol/water mixtures enhances stability by avoiding hydrolysis. For aqueous formulations, buffering at pH 6.5–7.4 (PBS) minimizes degradation. Additives like 0.01% ascorbic acid prevent oxidation of the benzyl group. Monitor stability via UPLC at 0, 24, and 48 hours .
Q. How does intramolecular hydrogen bonding influence conformation, validated through crystallographic data?
- Methodological Answer : Intramolecular N–H⋯N bonds (e.g., N4–H4⋯N5 in ) enforce planarity in the pyrimidine ring, reducing conformational flexibility. This is validated by dihedral angles between aromatic rings (e.g., 11.3° for phenyl-pyrimidine planes) and Hirshfeld surface analysis. Such interactions can be disrupted by protic solvents, altering bioactivity .
Q. What analytical approaches validate metabolic stability predictions in vitro?
- Methodological Answer : Use liver microsomal assays (human/rat) with NADPH regeneration systems. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using the formula t₁/₂ = 0.693/k, where k is the elimination rate constant. Correlate results with computational predictions (e.g., CYP3A4 docking scores) .
Q. How do polymorphic forms impact physicochemical properties, and what techniques characterize these variations?
- Methodological Answer : Polymorphs exhibit differences in solubility (e.g., Form I vs. Form II in ). Techniques include:
- Thermal Analysis : DSC to identify melting points and enthalpies.
- Vibrational Spectroscopy : FT-IR (C–N stretches at ~1600 cm⁻¹) and Raman.
- Solubility Studies : Shake-flask method in biorelevant media (FaSSIF/FeSSIF) .
Eigenschaften
IUPAC Name |
N-methyl-1-(4-pyrimidin-5-ylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-13-6-10-2-4-11(5-3-10)12-7-14-9-15-8-12/h2-5,7-9,13H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKANTTBTKVSRKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=CN=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428137 | |
Record name | N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859850-85-4 | |
Record name | N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.